

Application Note: HPLC Purity Analysis of 1-(4-Methoxypyridin-2-yl)piperazine

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Compound of Interest

Compound Name: 1-(4-Methoxypyridin-2-yl)piperazine

Cat. No.: B1592396

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the determination of the purity of **1-(4-Methoxypyridin-2-yl)piperazine** using High-Performance Liquid Chromatography (HPLC).

Introduction

1-(4-Methoxypyridin-2-yl)piperazine is a chemical intermediate widely used in the synthesis of various pharmaceutical compounds.^[1] Accurate determination of its purity is crucial for ensuring the quality, safety, and efficacy of the final drug products. This application note describes a robust reversed-phase HPLC (RP-HPLC) method for the purity analysis of **1-(4-Methoxypyridin-2-yl)piperazine**. The method is designed to be selective, precise, and accurate, making it suitable for routine quality control and research applications.

Experimental Protocol

This section details the necessary equipment, reagents, and procedures for performing the HPLC purity analysis.

Apparatus and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The specific conditions for the analysis are summarized in the table below.

Parameter	Recommended Setting
HPLC System	A system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Photodiode Array (PDA) detector.
Column	Octadecyl C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., LiChrosorb® RP-18). [2] [3] [4]
Mobile Phase A	0.1% v/v Formic Acid in Water.
Mobile Phase B	0.1% v/v Formic Acid in Acetonitrile.
Gradient Elution	0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30-31 min: 90-10% B; 31-35 min: 10% B.
Flow Rate	1.0 mL/min.
Column Temperature	30 °C.
Detection Wavelength	239 nm. [2] [3] [4]
Injection Volume	10 µL.
Run Time	35 minutes.

Reagents and Materials

- Acetonitrile (HPLC grade)
- Formic acid (ACS grade or higher)
- Water (HPLC grade or purified to 18.2 MΩ·cm)
- **1-(4-Methoxypyridin-2-yl)piperazine** reference standard (of known purity)
- **1-(4-Methoxypyridin-2-yl)piperazine** sample for analysis

Preparation of Solutions

2.3.1. Mobile Phase Preparation

- Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water and mix thoroughly.
- Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile and mix thoroughly.

2.3.2. Diluent

A mixture of Water:Acetonitrile (50:50, v/v) is used as the diluent for preparing the standard and sample solutions.

2.3.3. Standard Solution Preparation (0.5 mg/mL)

- Accurately weigh approximately 25 mg of the **1-(4-Methoxypyridin-2-yl)piperazine** reference standard.
- Transfer it into a 50 mL volumetric flask.
- Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
- Allow the solution to cool to room temperature.
- Dilute to the mark with the diluent and mix well.

2.3.4. Sample Solution Preparation (0.5 mg/mL)

- Accurately weigh approximately 25 mg of the **1-(4-Methoxypyridin-2-yl)piperazine** sample.
- Transfer it into a 50 mL volumetric flask.
- Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
- Allow the solution to cool to room temperature.
- Dilute to the mark with the diluent and mix well.

System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The system is deemed suitable for use if the following criteria are met:

Parameter	Acceptance Criteria
Tailing Factor (Asymmetry Factor)	≤ 2.0
Theoretical Plates	≥ 2000
Relative Standard Deviation (RSD) of Peak Area	$\leq 2.0\%$

Analytical Procedure

- Inject the diluent (blank) to ensure no interfering peaks are present at the retention time of the main peak.
- Inject the standard solution and record the chromatogram.
- Inject the sample solution in duplicate and record the chromatograms.

Calculation of Purity

The purity of the **1-(4-Methoxypyridin-2-yl)piperazine** sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

$$\text{Purity (\%)} = (\text{Area of Main Peak} / \text{Total Area of All Peaks}) \times 100$$

Data Presentation

The following table summarizes the expected quantitative data from the HPLC analysis.

Sample ID	Retention Time (min)	Peak Area (mAU*s)	Purity (%)
Reference Std	~12.5	e.g., 1,500,000	>99.5
Sample 1	~12.5	e.g., 1,485,000	99.0
Impurity 1	~8.2	e.g., 7,500	0.5
Impurity 2	~15.1	e.g., 7,500	0.5

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the HPLC purity analysis protocol.



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